Perfluoro-N,N-bis(perfluoroethyl)propylamine

Description

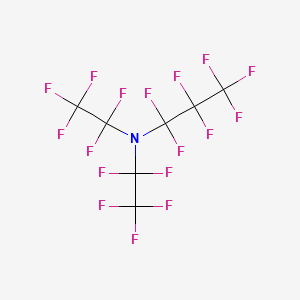

Perfluoro-N,N-bis(perfluoroethyl)propylamine (CAS 338-81-8) is a fully fluorinated amine derivative characterized by its perfluoroethyl substituents attached to a propylamine backbone. Registered on November 30, 2010, this compound falls under the broader category of perfluoroalkanes (C5–18), which are known for their chemical inertness, thermal stability, and hydrophobic properties .

Properties

IUPAC Name |

1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7F17N/c8-1(9,2(10,11)12)5(19,20)25(6(21,22)3(13,14)15)7(23,24)4(16,17)18 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMCQAUFFUCJXEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(N(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7F17N | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30955377 | |

| Record name | 1,1,2,2,3,3,3-Heptafluoro-N,N-bis(pentafluoroethyl)propan-1-aminato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.05 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338-81-8 | |

| Record name | 1,1,2,2,3,3,3-Heptafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-81-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoro-N,N-bis(perfluoroethyl)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1,2,2,3,3,3-Heptafluoro-N,N-bis(pentafluoroethyl)propan-1-aminato(2-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30955377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoro-N,N-bis(perfluoroethyl)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chemical Identity and Structure

| Property | Description |

|---|---|

| Chemical Name | Perfluoro-N,N-bis(perfluoroethyl)propylamine |

| Molecular Formula | C7F17N |

| Molecular Weight | 421.05 g/mol |

| CAS Number | 338-81-8 |

| EC Number | 206-419-7 |

| IUPAC Name | 1,1,2,2,3,3,3-heptafluoro-N,N-bis(1,1,2,2,2-pentafluoroethyl)propan-1-amine |

| InChIKey | DMCQAUFFUCJXEL-UHFFFAOYSA-N |

| SMILES | C(C(N(C(C(F)(F)F)(F)F)C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(F)F |

The structure consists of a propylamine core where the nitrogen is substituted by two perfluoroethyl groups, resulting in a molecule with extensive fluorination which imparts high chemical and thermal stability.

Preparation Methods of Perfluoro-N,N-bis(perfluoroethyl)propylamine

Stepwise Preparation Process

Synthesis of Perfluoroalkyl Acyl Fluoride Intermediates

- Starting materials: Perfluoroolefin of the general formula $$ R1R2C=CR3R4 $$, where each $$ R $$ is a perfluoroalkyl group $$ CnF{2n+1} $$.

- Reaction: Addition of carbonyl fluoride (COF2) to the perfluoroolefin in the presence of alkali metal fluoride catalysts (e.g., KF, CsF) and co-solvents such as 18-crown-6 or 15-crown-5.

- Solvents: Acetonitrile, N,N-dimethylformamide, N,N-diethylformamide, 1,4-dioxane, or dimethyl sulfoxide.

- Outcome: Formation of perfluoroalkyl acyl fluoride intermediate $$ R1R2(COF)C-CFR3R4 $$.

This step proceeds under mild conditions and provides a high yield of acyl fluoride intermediates, which are crucial for subsequent amination.

Amination to Form Perfluoroalkyl Amides

- Reagents: Alkali metal amides (lithium amide, sodium amide, potassium amide, rubidium amide, cesium amide) or amine compounds such as ammonia, methylamine, ethylamine, or propylamine.

- Conditions: Reaction occurs in the absence or presence of organic solvents at temperatures ranging from 0 to 30 °C. The molar ratio of acyl fluoride to amide/amine is typically 1:2-4.

- Reaction: The acyl fluoride reacts with the amide/amine to form the corresponding perfluoroalkyl amide $$ R1R2(CONH2)C-CFR3R_4 $$ with near 100% selectivity.

- Separation: After reaction, high-purity amide is isolated by removal of gaseous byproducts (e.g., monofluoromethane), filtration of metal fluoride salts, or distillation.

This step is critical for introducing the nitrogen functionality with perfluoroalkyl substituents attached.

Dehydration to Form Perfluoroalkyl Nitriles and Amines

- Reagents: Dehydrating agents such as phosphorus oxychloride (POCl3), thionyl chloride (SOCl2), or other suitable dehydrating reagents.

- Conditions: Reaction temperature ranges from 0 to 100 °C with molar ratios of amide to dehydrating agent from 1:1 to 1:10, reaction times from 2 to 30 hours.

- Outcome: Dehydration converts the amide to the corresponding perfluoronitrile or perfluoroamine.

- Purification: The product gas is collected directly, and high-purity perfluoronitrile or perfluoroamine is obtained by rectification or distillation.

This step finalizes the synthesis by forming the perfluoroamine structure, including perfluoro-N,N-bis(perfluoroethyl)propylamine.

Specific Synthesis of Perfluoro-N,N-bis(perfluoroethyl)propylamine

While the general method above applies to a range of perfluorinated amines, the specific synthesis of perfluoro-N,N-bis(perfluoroethyl)propylamine involves:

- Using perfluoro-1-pentene or related perfluoroolefins as starting materials.

- Employing propylamine as the amine source to introduce the propyl group on nitrogen.

- Reaction sequences as described in sections 3.2.1 to 3.2.3, optimized for the molecular structure of this compound.

Due to the high fluorine content and steric factors, reaction conditions are carefully controlled to maximize yield and purity.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Molar Ratio (Reactants) | Notes |

|---|---|---|---|---|---|

| 1. Perfluoroolefin + COF2 | Alkali metal fluoride, co-solvent, organic solvent | Ambient | Variable | 1:1 (olefin:COF2) | Formation of acyl fluoride |

| 2. Acyl fluoride + Amide/Amine | Alkali metal amide or amine compound | 0–30 | 5–20 | 1:2–4 (acyl fluoride:amide) | High selectivity for amide |

| 3. Amide dehydration | Dehydrating agent (e.g., POCl3, SOCl2), organic solvent | 0–100 | 2–30 | 1:1–10 (amide:dehydrating agent) | Formation of perfluoroamine/nitrile |

Research Findings and Industrial Implications

- The described three-step process is advantageous due to its relatively short reaction pathway and high overall yield.

- The use of perfluoroolefins and carbonyl fluoride as starting materials is cost-effective and scalable.

- The reactions proceed under mild conditions, facilitating industrial application.

- The method allows for the synthesis of a variety of perfluorinated amines by varying the perfluoroolefin and amine reagents.

- High purity products are accessible through simple separation techniques such as gas collection, filtration, and distillation.

These features make the process suitable for industrial production of specialty fluorinated amines like perfluoro-N,N-bis(perfluoroethyl)propylamine, which are valuable in advanced materials, chemical intermediates, and specialty fluorochemical applications.

Chemical Reactions Analysis

Perfluoro-N,N-bis(perfluoroethyl)propylamine is known for its resistance to many types of chemical reactions due to the strong carbon-fluorine bonds . it can undergo certain reactions under specific conditions:

Scientific Research Applications

Perfluoro-N,N-bis(perfluoroethyl)propylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of perfluoro-N,N-bis(perfluoroethyl)propylamine is primarily related to its ability to interact with other molecules through its fluorinated groups . These interactions can affect the stability and reactivity of other compounds, making it a valuable tool in various chemical processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Perfluorotripropylamine

Unlike Perfluoro-N,N-bis(perfluoroethyl)propylamine, this molecule lacks the central nitrogen-bound propyl chain, instead featuring three perfluoropropyl groups. This structural difference reduces its polarity and may alter its solubility in organic solvents .

1,1,2,3,3,3-Hexafluoro-2-bromo-N,N-bis(trifluoromethyl)propylamine

This compound (CAS 30221-56-8) shares the bis(trifluoromethyl) groups but introduces a bromine atom at the 2-position of the propyl chain. The bromine substituent increases molecular weight (356.97 g/mol) and may enhance reactivity in radical-mediated syntheses, as seen in stereospecific addition reactions with alkenes .

Physicochemical Properties

Biomedical Probes

- Bis-pTFN-1 and CF3PM: These nitroimidazole derivatives exhibit hypoxia-selective cytotoxicity (selectivity ratio: 2.0–15.5) and were tested as ¹⁹F-MRS probes for tumor hypoxia detection.

Industrial Uses

- Perfluorotripropylamine : Likely employed as a surfactant or heat-transfer fluid due to its inertness and thermal stability, common in perfluoroalkanes .

- N,N-Bis(3-aminopropyl)methylamine: Used in polymer synthesis (e.g., polyamides) and catalysis, highlighting the versatility of branched propylamine derivatives .

Biological Activity

Perfluoro-N,N-bis(perfluoroethyl)propylamine (C7F17N) is a member of the per- and polyfluoroalkyl substances (PFAS) family, which are known for their unique chemical properties, including high stability and resistance to degradation. This compound has garnered attention due to its potential biological activities and implications for environmental health. This article aims to provide a comprehensive overview of the biological activity of Perfluoro-N,N-bis(perfluoroethyl)propylamine, supported by data tables, case studies, and relevant research findings.

Perfluoro-N,N-bis(perfluoroethyl)propylamine is characterized by its perfluorinated alkyl chains, which contribute to its lipophilicity and metabolic stability. The compound's structure can be represented as follows:

- Molecular Formula: C7F17N

- Molecular Weight: 365.07 g/mol

- CAS Number: 101656-67-6

The presence of fluorine atoms in the molecular structure enhances its resistance to environmental degradation processes, making it persistent in various ecosystems.

Toxicological Studies

Recent studies have indicated that PFAS compounds, including Perfluoro-N,N-bis(perfluoroethyl)propylamine, may exhibit various toxicological effects. The following table summarizes key findings from toxicological assessments:

The biological activity of Perfluoro-N,N-bis(perfluoroethyl)propylamine is believed to be mediated through several mechanisms:

- Cell Membrane Interaction: The lipophilic nature of the compound allows it to integrate into cell membranes, potentially disrupting cellular functions.

- Endocrine Disruption: Research has suggested that PFAS can interfere with hormonal signaling pathways, leading to adverse developmental and reproductive outcomes.

- Immune System Effects: Some studies indicate that exposure to PFAS may impair immune responses, increasing susceptibility to infections.

Case Study 1: Environmental Impact Assessment

A case study conducted in a contaminated site revealed elevated levels of Perfluoro-N,N-bis(perfluoroethyl)propylamine in groundwater samples. The study highlighted the compound's persistence and bioaccumulation potential in aquatic organisms, raising concerns about ecological health.

Case Study 2: Human Health Risk Evaluation

In a cohort study examining the health effects of PFAS exposure among firefighters using aqueous film-forming foam (AFFF), researchers found a correlation between elevated serum levels of Perfluoro-N,N-bis(perfluoroethyl)propylamine and increased incidence of thyroid disease among participants. This underscores the need for further investigation into the long-term health effects of PFAS exposure.

Research Findings

Recent research has focused on improving analytical methods for detecting PFAS compounds in environmental samples. The Total Oxidizable Precursor (TOP) assay has been enhanced to quantify unknown PFASs more effectively, providing insights into the prevalence and transformation of compounds like Perfluoro-N,N-bis(perfluoroethyl)propylamine in contaminated environments .

Summary of Findings

- Persistence: The compound is highly persistent in the environment, with limited biodegradation observed.

- Health Risks: Potential associations with adverse health outcomes necessitate further epidemiological studies.

- Analytical Advancements: Improved detection methods facilitate better understanding and monitoring of PFAS contamination.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing Perfluoro-N,N-bis(perfluoroethyl)propylamine, and how do reaction conditions influence product distribution?

- The compound can be synthesized via halogenation under free radical conditions, analogous to reactions involving CF3I. For example, N-bromo-bis(trifluoromethyl)amine reacts with alkenes (e.g., cis-/trans-but-2-ene) at -78°C in the dark, yielding stereospecific trans-addition products through cyclic bromonium ion intermediates rather than four-center mechanisms. This suggests that controlling temperature and avoiding light are critical for stereochemical fidelity .

Q. What physicochemical properties (e.g., vaporization enthalpy, stability) are critical for handling this compound in laboratory settings?

- Enthalpy of vaporization (ΔHvap) data for similar perfluorinated amines (e.g., 3,3,3-trifluoro-N,N-bis(trifluoromethyl)propylamine) range from ~30–31 kJ/mol at boiling points near 305–337°C. Such values highlight low volatility and thermal stability, necessitating high-temperature setups for vapor-phase studies. Stability under inert atmospheres is recommended to avoid decomposition into nitrogen oxides or fluorinated byproducts .

Q. Which spectroscopic techniques are most reliable for characterizing Perfluoro-N,N-bis(perfluoroethyl)propylamine?

- <sup>19</sup>F NMR is essential due to the compound’s extensive fluorination, providing insights into electronic environments and substituent effects. Mass spectrometry (EI/CI) can confirm molecular weight and fragmentation patterns, while IR spectroscopy identifies C-F stretching vibrations (~1100–1300 cm<sup>-1</sup>). Cross-referencing with computational simulations (e.g., DFT) enhances spectral interpretation .

Advanced Research Questions

Q. How do reaction mechanisms involving Perfluoro-N,N-bis(perfluoroethyl)propylamine differ under radical vs. ionic conditions?

- Under radical conditions (e.g., with CF3I), electrophilic trifluoromethyl radicals dominate, leading to non-stereospecific products. In contrast, ionic pathways (e.g., N-bromamine reactions with alkenes at low temperatures) proceed via cyclic bromonium ion intermediates, yielding stereospecific trans-adducts. Mechanistic studies should employ radical traps (e.g., TEMPO) or isotopic labeling to distinguish pathways .

Q. What are the environmental persistence and degradation pathways of this compound, and how can they be analyzed?

- Perfluorinated amines exhibit extreme environmental persistence due to strong C-F bonds. Degradation studies require advanced oxidation processes (AOPs) or photolytic methods, with LC-MS/MS or GC-ECD for tracking fluorinated fragments. Comparative studies with shorter-chain perfluoroalkyl analogs can elucidate structure-persistence relationships .

Q. How can computational chemistry predict the thermodynamic properties (e.g., ΔHvap, solubility) of Perfluoro-N,N-bis(perfluoroethyl)propylamine?

- Density Functional Theory (DFT) calculations using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-311+G(d,p)) can estimate vaporization enthalpies and solvation free energies. Validation against experimental ΔHvap data (e.g., ~31 kJ/mol for related compounds) ensures model accuracy. COSMO-RS simulations further predict solubility in organic solvents .

Q. What strategies resolve contradictions in experimental data, such as unexpected stereochemical outcomes or yields?

- Discrepancies often arise from trace impurities or side reactions. For example, residual moisture may hydrolyze intermediates, altering product ratios. Systematic variation of reaction parameters (temperature, stoichiometry) coupled with in situ monitoring (e.g., Raman spectroscopy) identifies optimal conditions. Replicating studies under strictly anhydrous/anaerobic conditions is advised .

Methodological Notes

- Stereochemical Analysis : Use chiral HPLC or X-ray crystallography to confirm stereospecific products .

- Environmental Detection : Employ solid-phase extraction (SPE) followed by HRMS for trace-level quantification in environmental matrices .

- Safety Protocols : Handle with fluoropolymer-coated equipment to minimize adsorption and degradation. PPE (gloves, goggles) is mandatory due to potential irritancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.